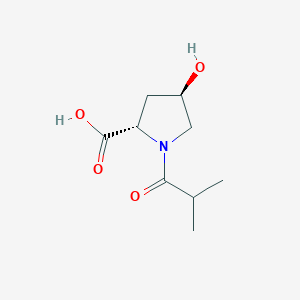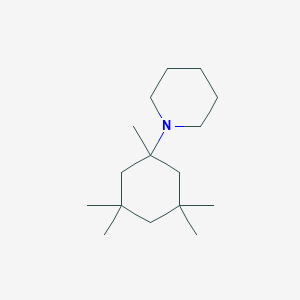
N,N'-Diallyl-N,N'-ditosylpyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine is an organic compound that features a pyridine ring substituted with two tosyl groups and two allyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with tosyl chloride in the presence of a base such as triethylamine. The resulting N,N’-ditosylpyridine-2,3-diamine is then reacted with allyl bromide under basic conditions to introduce the allyl groups. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the tosyl groups or to modify the pyridine ring.
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl groups can yield epoxides, while reduction of the tosyl groups can produce the corresponding amines.
Aplicaciones Científicas De Investigación
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Its structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique properties can be utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine exerts its effects involves its ability to interact with various molecular targets. The allyl groups can participate in cycloaddition reactions, while the tosyl groups can act as leaving groups in substitution reactions. These interactions can modulate the activity of enzymes or other proteins, leading to changes in biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine: Similar in structure but with different substituents on the pyridine ring.
N,N’-Diallyl-N,N’-ditosylbenzene-1,2-diamine: Similar structure with a benzene ring instead of a pyridine ring.
N,N’-Diallyl-N,N’-ditosylpyridine-2,4-diamine: Similar structure with different positions of the tosyl groups on the pyridine ring.
Uniqueness
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine is unique due to the specific positioning of the tosyl and allyl groups on the pyridine ring. This unique arrangement allows for specific interactions and reactivity that are not observed in other similar compounds. The presence of both electron-donating and electron-withdrawing groups on the pyridine ring also contributes to its distinct chemical properties.
Propiedades
Número CAS |
820975-63-1 |
|---|---|
Fórmula molecular |
C25H27N3O4S2 |
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
4-methyl-N-[2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]pyridin-3-yl]-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C25H27N3O4S2/c1-5-18-27(33(29,30)22-13-9-20(3)10-14-22)24-8-7-17-26-25(24)28(19-6-2)34(31,32)23-15-11-21(4)12-16-23/h5-17H,1-2,18-19H2,3-4H3 |
Clave InChI |
JWXYTIVNCQQVEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=C(N=CC=C2)N(CC=C)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
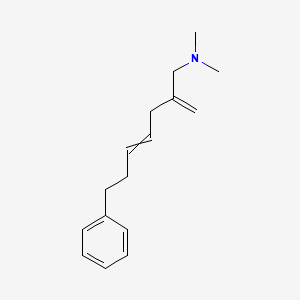
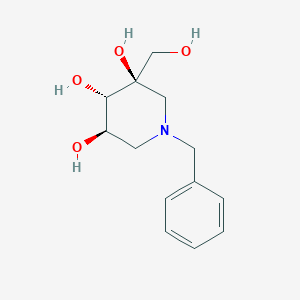
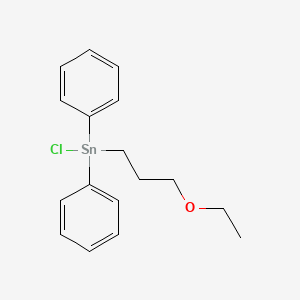
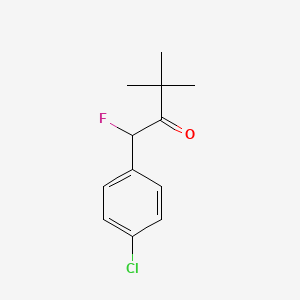
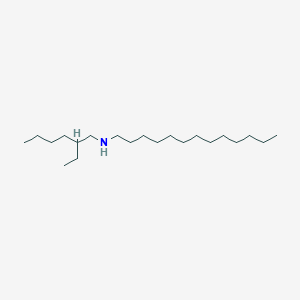




![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
